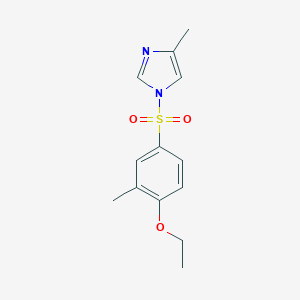
1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole, also known as EMSI, is a chemical compound with potential applications in scientific research. EMSI belongs to the family of sulfonamide compounds, which are known for their broad-spectrum antimicrobial activity.
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins and play a role in various physiological processes such as tissue remodeling and wound healing.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. This compound achieves this by forming a covalent bond with the target enzyme, which prevents the enzyme from carrying out its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme that it targets. For example, inhibition of carbonic anhydrase by this compound can lead to changes in acid-base balance and electrolyte levels in the body. Inhibition of metalloproteinases by this compound can lead to changes in tissue remodeling and wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole for lab experiments is its ability to selectively inhibit the activity of specific enzymes, which can be useful in studying the role of these enzymes in various physiological processes. However, a limitation of this compound is that it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
For research on 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole could include the development of more selective inhibitors of specific enzymes, as well as the exploration of its potential applications in the treatment of diseases such as cancer and inflammatory disorders. Additionally, further studies could be conducted to investigate the potential side effects of this compound and its long-term effects on physiological processes.
Métodos De Síntesis
1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole can be synthesized using a multi-step process involving the reaction of 4-ethoxy-3-methylphenylsulfonyl chloride with imidazole in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure this compound.
Propiedades
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-13-6-5-12(7-10(13)2)19(16,17)15-8-11(3)14-9-15/h5-9H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJIESJGTFCYNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(N=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-[(4-methylpiperidyl)sulfonyl]naphthalene](/img/structure/B345785.png)
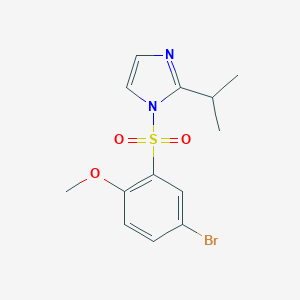


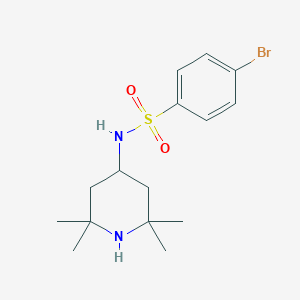
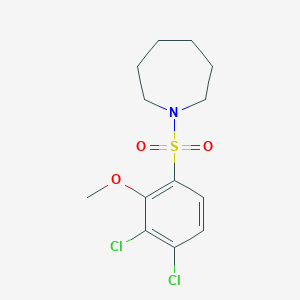
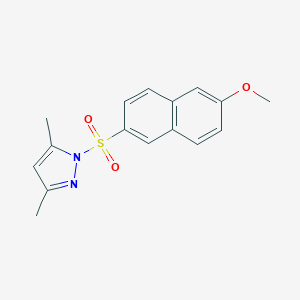





![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345803.png)